Trichloroacetyl bromide
Description
Trichloroacetyl bromide (CCl₃COBr) is a halogenated acyl bromide characterized by three chlorine atoms and a bromine atom attached to an acetyl group. It is a reactive intermediate used in organic synthesis, particularly in cycloaddition reactions and the generation of dichloroketene . Its high reactivity stems from the electron-withdrawing trichloromethyl group and the bromide leaving group, making it suitable for nucleophilic acyl substitutions. However, its instability and volatility (it fumes in air) necessitate fresh preparation and careful handling .
Properties
IUPAC Name |
2,2,2-trichloroacetyl bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2BrCl3O/c3-1(7)2(4,5)6 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYASGXIJVBVPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(Cl)(Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BrCl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30416019 | |
| Record name | Acetyl bromide, trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30416019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34069-94-8 | |
| Record name | Acetyl bromide, trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30416019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Trichloroacetyl Bromide vs. Trichloroacetyl Chloride (CCl₃COCl)
Reactivity and Stability :
- This compound is less stable than trichloroacetyl chloride. The latter is commercially available and can be stored longer, whereas the bromide often requires immediate use after preparation .
- In dichloroketene generation, trichloroacetyl chloride (2 equivalents) achieves comparable yields (70–80%) to this compound (5 equivalents), indicating higher efficiency for the chloride .
- The bromide’s volatility and air sensitivity lead to irreproducible results in cycloadditions with hindered olefins, whereas the chloride provides consistent outcomes .
This compound vs. Tribromoacetyl Bromide (CBr₃COBr)
Reactivity :
- Tribromoacetyl bromide’s higher bromine content increases its molecular weight (367.7 g/mol vs. 260.3 g/mol for CCl₃COBr) and may enhance electrophilicity.
- In allyl ester synthesis, tribromoacetyl bromide replaces trichloroacetyl chloride to form allyl tribromoacetate, suggesting compatibility in similar reactions but with altered reactivity due to bromine’s polarizability .
This compound vs. Bromoacetyl Chloride (BrCH₂COCl)
Structure and Reactivity :
- Bromoacetyl chloride has a single bromine atom on a methyl group, making it less electron-withdrawing than this compound. This difference affects reaction rates and mechanisms in acylations.
- Bromoacetyl chloride is used in peptide synthesis and heterocycle formation, whereas this compound’s trichloromethyl group favors ketene generation .
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